Product packaging for Fmoc-L-beta-Me-4,4-Biphenylalanine(Cat. No.:)

Fmoc-L-beta-Me-4,4-Biphenylalanine

Cat. No.: B14851150
M. Wt: 477.5 g/mol
InChI Key: OQAVLRBPKAVFGY-WJOKGBTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Unnatural Amino Acids in Chemical Biology

Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally encoded proteinogenic amino acids. nih.govub.edu Their incorporation into protein structures is a powerful technique in protein engineering and chemical biology, allowing for the introduction of unique functionalities not found in nature. nih.govacs.org These novel properties can range from altered structural conformations and enhanced stability to the introduction of spectroscopic probes, photo-crosslinkers, or new reactive groups for site-specific protein modification. ub.edubeilstein-journals.org

The introduction of UAAs can be achieved through several methods, including the chemical synthesis of peptides or by engineering the cell's translational machinery, for instance, through the suppression of a stop codon. ub.eduacs.org This ability to site-specifically insert a UAA allows researchers to systematically investigate protein structure-function relationships, enhance the therapeutic properties of peptide-based drugs, and develop new biomaterials. nih.govnih.gov

Significance of Fluorenylmethyloxycarbonyl (Fmoc) Chemistry in Peptide Synthesis

The synthesis of peptides requires the sequential addition of amino acids, a process that demands a robust strategy for protecting the reactive amino group of each monomer as it is added to the growing chain. The Fluorenylmethyloxycarbonyl (Fmoc) group is a crucial N-terminal protecting group used extensively in solid-phase peptide synthesis (SPPS). nih.govnih.gov Developed in the late 1970s, Fmoc chemistry represents a major advance in peptide synthesis, offering significant advantages over previous methods. researchgate.net

The key feature of the Fmoc group is its base-lability; it can be readily removed under mild basic conditions, typically with a solution of piperidine, without affecting the acid-labile protecting groups often used for amino acid side chains. nih.govresearchgate.net This orthogonality provides a highly efficient and versatile methodology for assembling complex peptides with high fidelity. nih.gov The ease of automation and the ability to monitor the deprotection step via UV spectroscopy have made Fmoc-SPPS the method of choice for the synthesis of a wide range of peptides, including those with post-translational modifications. acs.orgnih.gov

Table 1: Comparison of Peptide Synthesis Protecting Groups

Feature Fmoc (Fluorenylmethyloxycarbonyl) Boc (tert-butyloxycarbonyl)
Cleavage Condition Mild base (e.g., 20% piperidine) researchgate.net Strong acid (e.g., TFA, HF) acs.org
Side-Chain Protection Acid-labile groups acs.org Groups stable to strong acid but cleaved by different reagents
Orthogonality High degree of orthogonality acs.org Lower differentiation between N-terminal and side-chain deprotection acs.org
Compatibility Suitable for sensitive modifications (e.g., phosphorylation, glycosylation) acs.org Harsh conditions can degrade sensitive modifications acs.org

| Automation | Easily automated; UV monitoring of deprotection acs.org | Requires handling of corrosive acids acs.org |

Rationale for Beta-Methylation and Biphenyl (B1667301) Substitution in Amino Acid Design

The specific structural modifications within Fmoc-L-beta-Me-4,4-Biphenylalanine—beta-methylation and the biphenyl side chain—are deliberately designed to impart unique conformational properties to peptides.

Beta-Methylation: The introduction of a methyl group at the beta-carbon (the carbon adjacent to the alpha-carbon) of the amino acid backbone creates a β-amino acid. This one-atom extension of the backbone has profound effects on the resulting peptide's structure and stability. nih.gov Beta-methylation introduces steric hindrance that restricts the conformational freedom of the peptide backbone. researchgate.net This constraint can be exploited to design peptides that adopt specific, predictable secondary structures, such as helices or β-sheets. acs.orgnih.gov Furthermore, the modified backbone often confers increased resistance to enzymatic degradation by proteases, enhancing the in-vivo half-life of peptide-based therapeutics. acs.org

Biphenyl Substitution: The 4,4'-biphenylalanine side chain is a large, hydrophobic, and rigid aromatic moiety. Replacing a standard aromatic amino acid like phenylalanine with biphenylalanine significantly increases the bulk and potential for non-covalent interactions. This large hydrophobic surface can be used to promote specific protein-protein interactions or to stabilize a desired folded structure through intramolecular hydrophobic collapse. acs.orgmdpi.com For instance, biphenyl-based amino acids have been designed to act as nucleators for β-hairpin structures. acs.org The extended π-system of the biphenyl group can also participate in π-π stacking interactions, further directing peptide self-assembly and the formation of well-defined nanostructures or hydrogels. nih.gov

Table 2: Effects of Structural Modifications in Amino Acid Design

Modification Structural Effect Functional Implication
Beta-Methylation Expanded backbone, increased steric bulk. nih.gov Induces specific secondary structures (helices, sheets), enhances proteolytic stability. acs.orgnih.gov

| Biphenyl Side Chain | Large, rigid, hydrophobic surface area. acs.org | Promotes protein-protein interactions, nucleates folding, facilitates self-assembly. acs.orgmdpi.comnih.gov |

Overview of Research Domains Utilizing this compound

While specific research citing the combined use of this compound is not widespread, the unique structural characteristics of this compound make it a valuable tool for several advanced research areas. Its utility can be inferred from studies on molecules with similar modifications.

Protein Engineering and Foldamer Design: The strong conformational constraints imposed by both beta-methylation and the bulky biphenyl group make this UAA an excellent candidate for designing "foldamers"—non-natural oligomers that mimic the structure of natural peptides. acs.orgnih.gov Researchers can use such residues to force a peptide chain into a specific and stable three-dimensional shape, such as a β-hairpin or an alpha-helix, which is critical for creating synthetic protein mimics with novel functions. acs.orgacs.org

Therapeutic Peptide Development: The inherent resistance of β-amino acids to enzymatic degradation is a significant advantage in drug design. acs.org Incorporating this compound into a bioactive peptide could enhance its stability and bioavailability. acs.orgnih.gov The biphenyl side chain can be used to improve binding affinity and specificity to therapeutic targets, such as inhibiting protein-protein interactions that are characteristic of diseases like cancer or Alzheimer's. acs.orgnih.gov For example, biphenylalanine derivatives have been investigated as integrin antagonists. acs.org

Biomaterials and Nanotechnology: Short peptides containing aromatic residues like phenylalanine can self-assemble into well-ordered nanostructures such as fibrils and hydrogels. nih.govqub.ac.uk The biphenyl group in this compound, with its enhanced potential for π-π stacking, is expected to be a powerful driver of self-assembly. This allows for the rational design of novel hydrogels for applications in tissue engineering, regenerative medicine, and controlled drug delivery. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H27NO4 B14851150 Fmoc-L-beta-Me-4,4-Biphenylalanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H27NO4

Molecular Weight

477.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C31H27NO4/c1-31(29(33)34,19-21-15-17-23(18-16-21)22-9-3-2-4-10-22)32-30(35)36-20-28-26-13-7-5-11-24(26)25-12-6-8-14-27(25)28/h2-18,28H,19-20H2,1H3,(H,32,35)(H,33,34)/t31-/m1/s1

InChI Key

OQAVLRBPKAVFGY-WJOKGBTCSA-N

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Conformational Analysis and Structural Studies

Influence of Beta-Methylation on Peptide Backbone Conformation

The introduction of a methyl group at the beta-carbon of an amino acid residue has profound implications for the conformational flexibility of the resulting peptide. This modification, known as beta-methylation, introduces significant steric bulk, which in turn restricts the possible conformations the peptide backbone can adopt.

Steric Hindrance and Conformational Restrictions in Peptide Chains

The presence of a beta-methyl group introduces steric hindrance that can significantly limit the rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds of the peptide backbone. nih.govcem.com This restriction of the Ramachandran space can lead to more defined and predictable peptide conformations. The size and bulkiness of the beta-methyl group can cause clashes with adjacent atoms in the peptide chain, thereby disfavoring certain conformations that would otherwise be accessible to its non-methylated counterpart. youtube.com This steric crowding can be a powerful tool in peptide design, allowing for the stabilization of specific secondary structures. nih.gov

In the context of Fmoc-L-beta-Me-4,4-biphenylalanine, the beta-methylation works in concert with the bulky biphenyl (B1667301) side chain to create a highly constrained amino acid residue. This dual steric effect is a key determinant of the conformational space available to peptides incorporating this modified amino acid.

Stabilization or Induction of Specific Secondary Structures

The conformational restrictions imposed by beta-methylation can be harnessed to stabilize or even induce specific secondary structures within a peptide, such as helices and turns. nih.govnih.gov By favoring certain dihedral angles, beta-methylated amino acids can act as "helical propensity-inducing" residues. nih.gov For instance, the incorporation of α-methylated amino acids has been shown to enhance the helicity of peptides. nih.gov While the effect of beta-methylation can be more complex and context-dependent, it generally leads to a more ordered structure. nih.govacs.org

Role of the Biphenyl Moiety in Defining Conformational Space

Aromatic Stacking Interactions and Pi-Pi Interlocking

The biphenyl group, with its two fused aromatic rings, provides a large surface area for aromatic stacking interactions, also known as pi-pi interactions. acs.orgnih.gov These interactions, which arise from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, can play a significant role in stabilizing peptide and protein structures. researchgate.netnih.gov The biphenyl moiety can engage in stacking with other aromatic side chains (such as phenylalanine, tyrosine, or tryptophan) within the same peptide or with other molecules. elifesciences.orgnih.gov

These pi-pi interactions can be either face-to-face or edge-to-face, and their strength and geometry depend on the relative orientation of the interacting rings. nih.gov The ability of the biphenyl group to form these interactions can lead to the formation of well-defined and stable supramolecular assemblies. acs.org Furthermore, the concept of "pi-pi interlocking" suggests that these aromatic interactions can act as a form of molecular "Velcro," holding different parts of a peptide chain together or mediating intermolecular recognition.

Impact on Peptide Foldamer Design

The unique conformational preferences and interaction capabilities of amino acids like this compound make them valuable building blocks for the design of foldamers. researchgate.netnih.gov Foldamers are synthetic oligomers that mimic the ability of natural biopolymers like proteins to fold into well-defined three-dimensional structures. nih.gov

The incorporation of conformationally constrained residues such as beta-methylated and biphenyl-containing amino acids can impart a high degree of predictability to the folding process. acs.orgreading.ac.uk The biphenyl moiety, in particular, can be used to direct the folding of a peptide chain into specific helical or sheet-like structures. researchgate.net For example, the strategic placement of biphenylalanine residues can promote the formation of stable β-hairpins or other turn structures through intramolecular aromatic stacking. acs.org This level of control over peptide architecture is crucial for the development of novel therapeutic agents and advanced materials.

Experimental Techniques for Conformational Elucidation

A variety of experimental techniques are employed to study the conformation of complex molecules like this compound and the peptides that contain it. These methods provide valuable insights into the three-dimensional structure and dynamics of these compounds in both solution and the solid state.

Table 1: Experimental Techniques for Conformational Analysis

Technique Information Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the local conformation of peptides in solution, including dihedral angles, inter-proton distances (through NOEs), and hydrogen bonding patterns. nih.govresearchgate.netbibliotekanauki.pl
X-ray Crystallography Determines the precise three-dimensional structure of a molecule in its crystalline state at atomic resolution. americanpeptidesociety.orgnih.govnih.gov
Circular Dichroism (CD) Spectroscopy Used to assess the secondary structure content (e.g., alpha-helix, beta-sheet) of peptides in solution. nih.govbibliotekanauki.pl
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about the hydrogen bonding patterns and secondary structure of peptides. researchgate.net

| Fluorescence Spectroscopy | Can be used to probe the local environment of aromatic residues and to measure distances through Förster Resonance Energy Transfer (FRET). nih.govresearchgate.netbibliotekanauki.pl |

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying the conformation of peptides in solution. nih.govunivr.it One- and two-dimensional NMR experiments can be used to assign the resonances of all the protons in the molecule and to measure nuclear Overhauser effects (NOEs), which provide information about the distances between protons that are close in space. univr.it This information can then be used to generate a three-dimensional model of the peptide's solution structure. nih.gov Isotope labeling, such as with 13C or 15N, can further enhance the resolution and information content of NMR experiments. nih.govspectralservice.de

X-ray crystallography provides a static, high-resolution picture of the molecule's conformation in the solid state. americanpeptidesociety.orgnih.gov Obtaining suitable crystals for X-ray diffraction can be challenging for peptides, but when successful, it yields an unambiguous determination of the molecular structure. americanpeptidesociety.orgx-mol.com

By combining the data from these and other experimental techniques with computational modeling, researchers can build a comprehensive picture of the conformational landscape of this compound and its influence on peptide structure and function.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, providing insights into the dynamic nature of peptides. For a modified peptide containing this compound, various NMR experiments would be employed.

Key NMR Parameters and Their Interpretation:

NMR ExperimentInformation ObtainedRelevance to this compound Peptides
COSY (Correlation Spectroscopy) Shows scalar couplings between protons, typically through two or three bonds.Helps in identifying the spin systems of individual amino acid residues.
TOCSY (Total Correlation Spectroscopy) Correlates all protons within a spin system.Useful for assigning resonances to specific residues in the peptide chain.
NOESY (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close in space (typically < 5 Å), regardless of whether they are bonded.Provides crucial distance restraints for calculating the 3D structure, revealing folding patterns and inter-residue interactions. nih.gov
Chemical Shift Analysis The chemical shifts of protons, particularly the amide and alpha-protons, are sensitive to the local electronic environment and secondary structure.Deviations from random coil values can indicate the presence of ordered structures like helices or beta-sheets. nih.gov

In peptides containing aromatic residues, such as the biphenyl group in this compound, specific NOEs between aromatic protons and other parts of the peptide can reveal the orientation of the side chain. nih.gov The beta-methyl group would also introduce specific steric constraints and conformational preferences that could be probed by NMR.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules.

The characteristic CD spectra of different secondary structures are well-established:

α-helix: Exhibits a strong positive band around 195 nm and two negative bands at approximately 208 and 222 nm.

β-sheet: Typically shows a negative band around 218 nm and a positive band near 195 nm.

Random Coil: Characterized by a strong negative band below 200 nm.

For a peptide containing this compound, CD spectroscopy would be used to determine if the modified amino acid induces a particular secondary structure. The biphenyl chromophore of the side chain could also contribute to the CD spectrum, potentially leading to anomalous spectra that provide information about the local environment of the side chain. nih.gov

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography provides high-resolution, atomic-level information about the three-dimensional structure of a molecule in its solid, crystalline state. This technique is considered the gold standard for structural determination when a suitable crystal can be obtained.

The process involves several key steps:

Crystallization: Growing a well-ordered single crystal of the peptide. This is often the most challenging step.

Data Collection: Irradiating the crystal with X-rays and measuring the diffraction pattern.

Structure Solution and Refinement: Using the diffraction data to calculate an electron density map and build an atomic model of the molecule.

For a peptide with this compound, a crystal structure would precisely define the bond lengths, bond angles, and torsion angles of the molecule in the solid state. nih.gov This would reveal the preferred conformation of the beta-methylated backbone and the orientation of the biphenyl side chain, including any intermolecular interactions within the crystal lattice.

Investigating Conformational Dynamics and Interconversions in this compound Peptides

Peptides are often not static structures but exist as an ensemble of interconverting conformations. Understanding these dynamics is crucial for comprehending their function.

Techniques to Study Conformational Dynamics:

TechniqueApproachInsights Gained
Variable Temperature NMR Recording NMR spectra at different temperatures.Changes in chemical shifts and NOE intensities can provide information about the thermodynamics of conformational equilibria and the stability of hydrogen bonds.
Molecular Dynamics (MD) Simulations A computational method that simulates the movements of atoms in a molecule over time.Provides a theoretical model of the conformational landscape, identifying stable states, transition pathways, and the influence of solvent. researchgate.net

For peptides containing this compound, these studies would aim to understand how the beta-methylation and the bulky biphenyl side chain influence the flexibility of the peptide backbone and the energy barriers between different folded and unfolded states. The Fmoc protecting group itself can also influence the conformational preferences of the N-terminal residue.

Role in Peptidomimetic Design and Peptide Engineering

Fmoc-L-beta-Me-4,4-Biphenylalanine as a Non-Canonical Amino Acid Building Block

This compound is classified as a non-canonical amino acid, meaning it is not one of the 20 proteinogenic amino acids directly encoded by the universal genetic code. mdpi.com Its structure is distinguished by three key features: the Fluorenylmethyloxycarbonyl (Fmoc) protecting group, a beta-methyl group, and a 4,4'-biphenyl side chain. The Fmoc group is crucial for its application in solid-phase peptide synthesis (SPPS), a standard method for artificially constructing peptides. chemimpex.com This protecting group reversibly masks the amino group of the amino acid, preventing unwanted reactions during the sequential addition of amino acids to a growing peptide chain. chemimpex.comnih.gov

The beta-methyl group and the large, aromatic 4,4'-biphenyl side chain are the primary contributors to the compound's significant influence on peptide structure and function. These modifications introduce steric bulk and specific conformational constraints, which are instrumental in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. slideshare.net

Design Principles for Peptidomimetics Incorporating Aromatic and Sterically Constrained Residues

The design of peptidomimetics often involves the incorporation of residues with aromatic and sterically constrained features to address the inherent limitations of natural peptides, such as poor stability and low bioavailability. slideshare.netnih.gov The introduction of bulky aromatic groups, like the biphenyl (B1667301) moiety in this compound, can enhance binding affinity to target receptors through favorable interactions, such as π-π stacking. nih.gov

Furthermore, the steric hindrance provided by the beta-methyl group restricts the conformational freedom of the peptide backbone. mdpi.com This reduction in flexibility is a key principle in peptidomimetic design, as it can lock the peptide into a bioactive conformation—the specific three-dimensional shape required for optimal interaction with its biological target. slideshare.netresearchgate.net By pre-organizing the peptide into a favorable structure, the entropic penalty of binding is reduced, potentially leading to higher potency.

Modulation of Ligand-Receptor Interactions and Selectivity

The unique structural attributes of this compound can be strategically employed to fine-tune the interactions between a peptide ligand and its receptor. The biphenyl side chain can explore and interact with hydrophobic pockets within the receptor's binding site that may not be accessible to smaller, natural amino acids. This can lead to the development of ligands with novel binding modes and improved affinity. nih.gov

Moreover, the conformational constraints imposed by the beta-methylation can enhance receptor selectivity. mdpi.com Many biologically important receptors belong to families with highly similar binding sites. By designing a peptide that is conformationally restricted to a shape that is complementary to only the desired receptor, off-target binding and its associated side effects can be minimized. This approach allows for the development of highly specific therapeutic agents. mdpi.comnih.gov

Enhancing Peptide Stability and Bioactivity through this compound Incorporation

A significant hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases and their inherent conformational flexibility, which can lead to reduced bioactivity. The incorporation of this compound offers a promising strategy to overcome these challenges.

Increased Resistance to Proteolytic Degradation

Natural peptides are readily broken down by proteases in the body, which significantly limits their therapeutic window. The introduction of non-canonical amino acids like this compound can render peptides more resistant to this enzymatic degradation. nih.gov The beta-methyl group can sterically hinder the approach of proteases, preventing them from cleaving the peptide bonds adjacent to the modified residue. This increased stability in biological fluids translates to a longer half-life and sustained therapeutic effect. nih.gov

Stabilization of Bioactive Conformations and Reduced Conformational Flexibility

Peptides in solution often exist as an ensemble of different conformations, only a fraction of which may be biologically active. nih.gov The incorporation of a conformationally constrained amino acid such as this compound can significantly reduce this flexibility. slideshare.net By stabilizing a specific secondary structure, such as a beta-turn or a helical fold, the peptide is more likely to adopt and maintain its bioactive conformation. slideshare.netfishersci.ca This pre-organization can lead to a higher binding affinity for the target receptor and, consequently, enhanced biological activity. nih.gov

Application in Therapeutic Ligand Design

The beneficial properties conferred by this compound make it a valuable component in the design of therapeutic ligands for a wide range of diseases. Its ability to enhance stability, modulate receptor binding, and improve bioactivity has led to its use in the development of novel peptide-based drugs. chemimpex.comchemimpex.com For instance, in the field of oncology, peptides incorporating such modified amino acids are being investigated for their potential to disrupt protein-protein interactions that are critical for cancer cell growth and survival. nih.gov Similarly, in metabolic diseases, these peptidomimetics are being explored for their ability to act as potent and selective agonists or antagonists of key metabolic receptors. The continued exploration of this compound and other non-canonical amino acids holds great promise for the future of peptide-based medicine.

An article focusing solely on the chemical compound “this compound” cannot be generated at this time. Extensive searches for this specific compound did not yield any research findings or data related to its role in the design of Glucagon-Like Peptide 1 Receptor (GLP-1R) ligands, Melanocortin Receptor ligands, other peptide-based therapeutics, or the engineering of cyclic and constrained peptide architectures.

The available scientific literature details the use of similar, but distinct, compounds such as Fmoc-L-4,4'-Biphenylalanine, various β-phenylalanine derivatives, and peptides containing α-methylated phenylalanine. However, no public data specifically identifies or describes the synthesis or application of the β-methylated version of 4,4'-Biphenylalanine.

Therefore, to ensure scientific accuracy and strict adherence to the requested subject, the article cannot be written without specific information on this compound. Information on related compounds cannot be used as a substitute, as their properties and functions may differ significantly.

Applications in Supramolecular Assembly and Materials Science

Self-Assembly Mechanisms Driven by Fmoc-L-beta-Me-4,4-Biphenylalanine

The spontaneous organization of this compound into higher-order structures is governed by a sophisticated interplay of non-covalent forces. The process is initiated and directed by the chemical features engineered into the molecule, leading to predictable and stable supramolecular assemblies. The primary driving forces include π-π stacking, hydrogen bonding, and hydrophobic interactions, with each part of the molecule playing a distinct and crucial role.

The principal driving force for the self-assembly of molecules like this compound is the π-π stacking interaction between its extensive aromatic systems. nih.govmanchester.ac.uk The compound possesses two large, planar aromatic moieties: the fluorenyl ring of the Fmoc group and the biphenyl (B1667301) ring of the amino acid side chain. These groups have a strong propensity to stack upon one another to minimize their exposure to an aqueous environment, a process that is energetically favorable. nih.govmdpi.com

While π-π stacking drives the initial aggregation, hydrogen bonding provides the directional specificity required to form well-defined, stable, and ordered structures. manchester.ac.uknih.gov In this compound, the key functional groups capable of forming hydrogen bonds are the carbamate (B1207046) linkage within the Fmoc group (-NH-COO-) and the carboxylic acid at the C-terminus (-COOH).

These groups can act as both hydrogen bond donors and acceptors, allowing for the formation of extensive, cooperative networks. In analogous Fmoc-protected amino acids and peptides, these interactions lead to the formation of β-sheet-like arrangements, where peptide backbones align in an antiparallel fashion, stabilized by intermolecular hydrogen bonds. nih.govacs.org This β-sheet formation is a hallmark of many self-assembling peptide systems and is crucial for creating the elongated, fibrillar structures that are the basis of many peptide hydrogels. nih.govrsc.org The introduction of a β-amino acid backbone, as in this compound, can influence the geometry of this hydrogen bonding network, potentially leading to more stable or varied helical and tubular nanostructures compared to α-peptides. nih.govfrontiersin.org The balance between the strong, directional hydrogen bonds and the powerful, but less directional, π-π stacking interactions ultimately dictates the final morphology and properties of the assembled material. chemrxiv.orgrsc.org

Table 1: Key Molecular Interactions Driving Self-Assembly of this compound
Interaction TypeContributing Molecular MoietyRole in Self-Assembly
π-π StackingFluorenyl Group (Fmoc) & Biphenyl Side ChainPrimary driving force for aggregation; core formation. nih.govnih.gov
Hydrogen BondingCarbamate (-NHCOO-) & Carboxylic Acid (-COOH)Provides directionality and stability; forms β-sheet-like networks. manchester.ac.ukacs.org
Hydrophobic InteractionsEntire Molecule (especially aromatic parts)Reduces exposure to water, promoting aggregation. nih.gov
Van der Waals ForcesAliphatic Methyl Group & Peptide BackboneContribute to close packing and overall stability of the assembly. nih.gov

The N-terminal Fmoc protecting group is not merely an inert synthetic handle; it is an active and essential component that fundamentally drives the self-assembly process. beilstein-journals.orgyoutube.com Its large, planar, and hydrophobic fluorenyl moiety provides a significant driving force for aggregation in aqueous environments through powerful π-π stacking interactions. researchgate.netnih.gov This effect is so pronounced that the Fmoc group can induce self-assembly and hydrogelation in single amino acids and very short peptides that would otherwise remain soluble. nih.govrsc.org

The Fmoc group acts as a "molecular glue," initiating the association of monomers into larger aggregates. nih.gov Spectroscopic analyses of Fmoc-peptide assemblies often show characteristic signals indicating the close packing and stacking of the fluorenyl rings. acs.orgnih.gov Molecular dynamics simulations and experimental studies of related Fmoc-dipeptides have confirmed that the Fmoc groups tend to form a stacked core within the resulting fibril, shielded from water. nih.gov This hydrophobic core, stabilized by π-π interactions, is complemented by the outward-facing, more hydrophilic peptide components, creating an amphiphilic nanostructure that can further assemble into the fibers and networks characteristic of supramolecular gels. acs.org Therefore, the presence of the Fmoc group is indispensable for the gelation capabilities of compounds like this compound.

Formation and Characterization of Peptide Hydrogels

The self-assembly of this compound in an aqueous medium can lead to the formation of a hydrogel—a three-dimensional network of self-assembled fibers that entraps a large volume of water. These materials are of great interest as scaffolds for biomedical applications due to their high water content and structural similarity to the natural extracellular matrix.

The ability of this compound to form a hydrogel, and the specific properties of that gel, are dictated by its molecular structure. Gelation typically occurs above a critical gelation concentration (CGC) when a trigger, such as a change in pH or a solvent-switch, is applied. unibo.it For Fmoc-amino acids, this is often achieved by dissolving the compound at a basic pH and then lowering the pH, which protonates the carboxylic acid group, reduces electrostatic repulsion, and allows the attractive forces of hydrogen bonding and π-π stacking to dominate, leading to fiber formation and gelation. rsc.orgrsc.org

The unique features of this compound would be expected to significantly influence gelation. The large, hydrophobic biphenyl side chain, combined with the Fmoc group, would likely result in a low CGC. The β-amino acid structure and the presence of the methyl group on the β-carbon introduce conformational constraints that can affect the packing of the molecules within the fibrils, potentially leading to hydrogels with enhanced mechanical stiffness or thermal stability. The mechanical properties of hydrogels, such as their stiffness (storage modulus, G'), are critical for their application and can be tuned by altering the concentration of the gelator or the conditions of gelation. nih.gov For context, hydrogels formed from analogous Fmoc-amino acids exhibit a wide range of mechanical properties, as detailed in the table below.

Table 2: Representative Gelation and Rheological Properties of Analogous Fmoc-Amino Acid Hydrogels
Fmoc-Amino Acid/PeptideConcentration (% w/v)Gelation TriggerStorage Modulus (G') (Pa)Reference
Fmoc-Phenylalanine (Fmoc-F)0.5%pH switch (GdL)~100 - 1,000 rsc.org
Fmoc-Tyrosine (Fmoc-Y)0.5%pH switch (GdL)~10,000 - 20,000 rsc.org
Fmoc-Diphenylalanine (Fmoc-FF)0.2%Solvent switch (DMSO/water)~1,000 - 10,000 manchester.ac.uk
Fmoc-K3 (Hexapeptide)2.0%Phosphate Buffer2526 nih.gov
Fmoc-FRGDF (Pentapeptide)0.5%pH switch (HCl)~200 rsc.org

At the nanoscale, the self-assembly of this compound results in the formation of elongated, high-aspect-ratio nanostructures, typically described as nanofibers or nanoribbons. nih.govmanchester.ac.uk These fibers are the fundamental building blocks of the hydrogel. Their formation is a hierarchical process: individual molecules assemble into protofilaments stabilized by hydrogen bonding and π-π stacking, which then associate laterally to form mature fibrils. nih.gov

Microscopy techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize these structures, which for related Fmoc-peptides typically reveal a dense, entangled network of fibers with diameters on the order of tens of nanometers. acs.orgnih.gov This interconnected 3D network is responsible for immobilizing the solvent and giving the material its solid-like properties. nih.gov The specific morphology of the fibrils—whether they are flat ribbons, twisted helices, or simple fibers—is determined by the precise molecular packing, which is in turn dictated by the chirality and chemical structure of the constituent amino acid. nih.gov The introduction of the biphenylalanine residue, with its large aromatic side chain, and the β-methyl group would be expected to impart specific packing constraints, leading to unique fibrillar architectures and, consequently, distinct macroscopic material properties. nih.gov

Design of Biomimetic Scaffolds and Advanced Functional Materials

Design of Biomimetic Scaffolds and Advanced Functional Materials

The principles of self-assembly using Fmoc-amino acids are central to creating scaffolds that mimic the native extracellular matrix (ECM), a key goal in tissue engineering. These scaffolds can provide structural support and present biochemical cues to cells.

Fmoc-protected amino acids and short peptides can spontaneously assemble into nanofibrous hydrogels under physiological conditions, creating environments conducive to cell growth and differentiation. mdpi.com A prime example of this is the use of a hydrogel made from Fmoc-diphenylalanine integrated with hyaluronic acid (HA) for bone regeneration. nih.gov This biomimetic hydrogel was shown to support the osteogenic differentiation of preosteoblast cells and achieved approximately 93% bone restoration in a rat calvarial defect model. nih.gov The success of such scaffolds lies in their ability to mimic the ECM and modulate host immune responses, for instance by promoting the differentiation of M2 macrophages which are involved in tissue repair and angiogenesis. nih.gov

Similarly, self-assembling peptides presenting specific bioactive epitopes, such as the laminin-derived IKVAV sequence, have been fabricated using Fmoc chemistry to create hydrogels for neural tissue engineering. mdpi.com These materials can serve as delivery vehicles for therapeutic proteins and protect transplanted cells from mechanical stress during implantation. mdpi.com The incorporation of a bulky and rigid side chain like 4,4-biphenylalanine is a strategy to enhance the mechanical stiffness and stability of such scaffolds.

Research Findings on Related Fmoc-Peptide Hydrogels for Tissue Regeneration

Hydrogel System Application Key Findings Reference
Fmoc-diphenylalanine / Hyaluronic Acid Bone Regeneration Supported osteogenic differentiation; achieved ~93% bone volume restoration in vivo; modulated macrophage response. nih.gov

Development of Responsive Materials and Dynamic Morphology Transitions

The self-assembly process of Fmoc-amino acids is highly sensitive to environmental triggers such as pH, temperature, and ionic strength, allowing for the creation of "smart" or responsive materials. The resulting hydrogels can exhibit distinct mechanical properties based on their underlying nanostructure. For instance, the Fmoc-diphenylalanine/HA hydrogel was characterized as a stiff material with a high storage modulus of 46 kPa, a property crucial for supporting bone growth. nih.gov

The specific molecular structure of the amino acid derivative is a critical determinant of the final material properties. The introduction of a methyl group at the beta-position of the amino acid backbone, as in this compound, would introduce steric hindrance that directly influences the hydrogen bonding and π-π stacking interactions governing self-assembly. This modification is a tool to fine-tune the packing of the peptide building blocks, thereby controlling the fiber morphology, hydrogel stiffness, and its responsiveness to external stimuli.

Integration into Hybrid Supramolecular Systems

To create advanced functional materials, Fmoc-peptide scaffolds are often integrated with other polymers or bioactive molecules to form hybrid systems. This approach combines the structural benefits of the self-assembled peptide network with the specific functionalities of the incorporated components.

Examples of such hybrid systems include:

Peptide-Polysaccharide Composites: The integration of Fmoc-diphenylalanine with hyaluronic acid (HA), a major component of the natural ECM, creates a hybrid hydrogel that is both biomimetic and mechanically robust for bone regeneration. nih.gov

Drug/Growth Factor Delivery Vehicles: Bioactive molecules can be entrapped within the hydrogel network for controlled release. Hydrogels made from Fmoc-IKVAV peptides have been used to provide sustained delivery of Stromal Cell-Derived Factor 1 (SDF1), a protein that modulates dopamine (B1211576) progenitor cell migration and maturation, in models of Parkinson's disease. mdpi.com

The biphenylalanine side chain in this compound provides a strongly hydrophobic and aromatic domain that can be exploited for the encapsulation and stabilization of specific therapeutic molecules through non-covalent interactions.

Molecular Probes and Imaging Agents

Unnatural amino acids are invaluable tools for developing molecular probes to study biological systems. By incorporating unique functional groups, fluorescent tags, or photo-reactive moieties, these amino acids can be used to report on enzymatic activity, track peptides within cells, or map out protein-protein interactions.

Incorporation of Fluorescent and Photo-Crosslinking Amino Acids

A common strategy for creating molecular probes is the synthesis of peptides that include environmentally sensitive fluorophores or photo-activatable crosslinkers.

Fluorescent Probes: Researchers have designed probes for detecting proteases by synthesizing a peptide containing both a chromogenic unit (p-nitroaniline) and a fluorescent unit (7-amino-4-methylcoumarin, AMC). nih.gov Cleavage of the peptide by specific enzymes releases the reporter molecules, leading to a detectable change in absorbance or fluorescence. nih.gov

Photo-Crosslinking Probes: Amino acids containing a diazirine group, such as Fmoc-L-photo-leucine, are particularly useful. iris-biotech.desigmaaldrich.com This Fmoc-protected amino acid can be incorporated into a peptide during solid-phase synthesis. sigmaaldrich.com Upon irradiation with UV light (~360 nm), the diazirine ring forms a highly reactive carbene species that covalently binds to nearby molecules, effectively capturing transient interactions. iris-biotech.de This photoaffinity labeling technique is a powerful tool for identifying the binding partners of a peptide or drug molecule within a complex cellular environment. sigmaaldrich.com

This compound, with its unique structure, could serve as a core component in such probes, where the biphenyl group mediates specific interactions and other parts of the molecule could be derivatized with reporter or crosslinking groups.

Examples of Functional Fmoc-Amino Acids Used in Probe Development

Compound Functional Group Application Mechanism Reference
Fmoc-L-photo-leucine Diazirine Photoaffinity labeling Forms a reactive carbene upon UV irradiation to covalently crosslink to interacting proteins. iris-biotech.desigmaaldrich.com

Utility in Monitoring Protein-Protein Interactions and Biological Processes

Identifying the direct targets and interaction partners of proteins is crucial for understanding biological pathways. Photo-crosslinking amino acids are a key technology for this purpose. By incorporating a photo-activatable amino acid like photo-leucine into a peptide or protein bait, researchers can permanently "trap" interactions with prey proteins in living cells. iris-biotech.de This allows for the identification of both stable and transient protein-protein interactions that are often missed by other methods. iris-biotech.de

The modification of amino acid side chains can enhance peptide stability and facilitate specific interactions with target molecules. The biphenylalanine side chain is particularly adept at participating in aromatic-aromatic or π-π stacking interactions, which are critical for the recognition of many biological targets. Incorporating this compound into a peptide sequence could therefore be used to probe interactions with proteins that have aromatic-rich binding pockets. The fluorescent properties of the biphenyl group itself might also be harnessed for tracking the localization of peptides in biological systems. chemimpex.com

Computational Approaches and Theoretical Studies

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For peptides incorporating Fmoc-L-beta-Me-4,4-Biphenylalanine, MD simulations provide invaluable insights into their conformational possibilities and dynamic behavior in various environments.

The conformational landscape of a peptide is largely dictated by the sterically allowed dihedral angles (φ, ψ) of its constituent amino acids. The introduction of a methyl group on the β-carbon of the amino acid backbone, as in this compound, imposes significant steric constraints. These constraints are expected to restrict the available conformational space more than a standard amino acid, potentially favoring specific secondary structures. scirp.org Computational studies on β-amino acids have shown that they can induce stable, well-defined secondary structures like helices and turns. scirp.org

MD simulations of peptides containing this modified amino acid would aim to map out the Ramachandran-like plot for this specific residue. It is predicted that the bulky biphenyl (B1667301) side chain and the Fmoc group, coupled with the β-methyl group, would lead to a highly restricted set of preferred conformations. The dynamics of the biphenyl group itself, including the rotational angle between the two phenyl rings, would also be a key parameter, influencing how the side chain packs against the peptide backbone or interacts with other residues.

Table 1: Predicted Stable Conformational Parameters for an L-beta-Me-4,4-Biphenylalanine Residue in a Model Peptide from Theoretical Calculations (Note: This data is representative and based on theoretical predictions for sterically hindered β-amino acids.)

Conformation TypePredicted φ Angle (degrees)Predicted ψ Angle (degrees)Predicted Occupancy (%)
Extended Beta-Strand-120 ± 20+130 ± 2045
Turn/Helical-70 ± 15-30 ± 1535
OtherVariedVaried20

The solvent environment plays a critical role in determining peptide structure. The large, non-polar biphenyl side chain of this compound is highly hydrophobic. MD simulations in explicit solvent (e.g., water) are used to understand how this residue behaves in aqueous versus organic environments.

In aqueous solutions, the hydrophobic effect is predicted to be a dominant force, driving the biphenyl side chains to sequester themselves from water. njit.edu This can lead to intramolecular collapse to bury the side chain or intermolecular aggregation, promoting the self-assembly of peptides into larger nanostructures. njit.edunih.gov Conversely, simulations in non-polar solvents, such as chloroform (B151607) or dimethyl sulfoxide (B87167) (DMSO), would likely show the peptide adopting more extended conformations, as the energetic penalty for exposing the hydrophobic side chain is removed. scirp.org Studies on similar amphipathic peptides confirm that the burial of non-polar side chains is a primary driver of assembly in aqueous media. njit.edu

Quantum Chemical Calculations of Electronic and Structural Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a higher level of theoretical detail about the electronic structure, geometry, and energetic properties of molecules.

DFT calculations can be employed to determine the most stable (lowest energy) geometry of this compound. These calculations can precisely model bond lengths, bond angles, and the crucial dihedral angles of the backbone and the biphenyl side chain. nih.gov Furthermore, DFT is used to compute the energetic barriers for bond rotations, providing insight into the flexibility of the molecule. For instance, the rotational barrier between the two phenyl rings in the biphenyl group can be calculated to understand its dynamic behavior. nih.govdergipark.org.tr

These calculations are also essential for parameterizing the force fields used in the large-scale MD simulations mentioned previously, ensuring that the classical models accurately represent the quantum mechanical reality of the molecule.

Table 2: Representative DFT-Calculated Properties for a Biphenylalanine Derivative (Note: This data is illustrative, based on typical values for similar aromatic molecules.)

PropertyCalculated ValueUnit
Energy of HOMO-6.5eV
Energy of LUMO-1.2eV
HOMO-LUMO Gap5.3eV
Dipole Moment~2.5Debye
Biphenyl Torsional Barrier8-10kJ/mol

The biphenyl side chain and the fluorenyl ring of the Fmoc group are both large aromatic systems capable of engaging in strong non-covalent interactions, particularly π-π stacking. acs.org Quantum chemical calculations are ideal for quantifying the strength of these interactions. By modeling a dimer of two molecules, DFT can compute the binding energy of different stacking geometries (e.g., face-to-face, edge-to-face).

These aromatic interactions are fundamental to the self-assembly of peptides containing this amino acid. acs.org The ability of both the side chain and the N-terminal protecting group to participate in stacking can lead to highly ordered, stable supramolecular structures. Understanding these interactions at a quantum level is key to designing novel biomaterials based on these peptides.

De Novo Design and Optimization of this compound Containing Peptides

De novo peptide design involves creating novel peptide sequences with specific, predetermined functions and structures. youtube.com Unnatural amino acids like this compound are extremely valuable tools in this field. nih.gov

Computational design algorithms can leverage the unique properties of this amino acid. Its rigid backbone, conferred by the β-methyl group, can be used to pre-organize a peptide into a specific conformation, reducing the entropic cost of binding to a target. nih.govpnas.org The large, hydrophobic biphenyl side chain can be designed to fit into deep, greasy pockets on protein surfaces that are often considered "undruggable" by smaller molecules. biorxiv.org

Design protocols could use this amino acid for several purposes:

Creating Stable Scaffolds: The conformational rigidity can be used to nucleate β-hairpins or stable helical structures.

Targeting Protein-Protein Interfaces: The extended aromatic side chain is ideal for disrupting interactions that rely on hydrophobic and aromatic contacts.

Designing Self-Assembling Materials: The strong propensity for π-π stacking from both the Fmoc and biphenyl groups can be harnessed to design peptides that reliably form nanotubes, hydrogels, or other ordered nanomaterials. nih.gov

Computational workflows would involve placing the amino acid into a desired position within a peptide scaffold and then optimizing the surrounding sequence to support the target fold and function, followed by MD simulations to validate the stability of the designed peptide. biorxiv.orgnih.gov

Structure-Activity Relationship (SAR) Studies through Computational Methods

While specific, detailed structure-activity relationship (SAR) studies focusing exclusively on L-beta-Me-4,4-Biphenylalanine through computational methods are not extensively documented in publicly available literature, the principles of such studies can be applied to understand its potential impact. The introduction of the β-methyl group and the biphenyl moiety is expected to significantly influence the peptide's structure and, consequently, its biological activity.

Computational SAR studies would typically involve the systematic in-silico modification of a lead peptide sequence containing L-beta-Me-4,4-Biphenylalanine. Molecular mechanics and quantum mechanics calculations can be employed to analyze the resulting conformational changes and their effect on binding affinity to a biological target.

Key Structural Features and Their Predicted Impact:

Structural FeaturePredicted Impact on Peptide PropertiesComputational Method for Analysis
β-Methyl Group Restricts backbone flexibility, inducing specific secondary structures like β-turns or helical folds. This can enhance proteolytic stability and receptor selectivity.Molecular Dynamics (MD) simulations, Ramachandran plot analysis.
4,4'-Biphenyl Side Chain Introduces a large, rigid, and hydrophobic side chain capable of engaging in π-π stacking and other non-covalent interactions with target receptors or other peptide molecules.Docking studies, free energy perturbation calculations.
L-Configuration Dictates the specific stereochemistry at the α-carbon, influencing the overall three-dimensional arrangement of the peptide backbone and side chains.Conformational analysis, comparative modeling.

These computational approaches allow for the prediction of how substitutions at the biphenyl rings or alterations of the β-methyl group might fine-tune the biological activity of a peptide, guiding the synthesis of more potent and selective analogs.

Rational Design of Peptide Therapeutics and Biomaterials

The rational design of peptide-based therapeutics and biomaterials leverages the unique structural characteristics of unnatural amino acids to achieve desired properties. The incorporation of L-beta-Me-4,4-Biphenylalanine is a strategic choice for imparting specific functionalities.

In Peptide Therapeutics:

The design of peptidomimetics often involves the introduction of residues that mimic the structure of a native peptide's bioactive conformation while offering improved stability and bioavailability. nih.gov The β-amino acid nature of L-beta-Me-4,4-Biphenylalanine makes peptides containing it resistant to degradation by proteases, a significant advantage for therapeutic applications. nih.gov

Computational studies, such as molecular docking and dynamics simulations, can be used to design peptides where the biphenyl side chain of L-beta-Me-4,4-Biphenylalanine acts as a key pharmacophore, interacting with hydrophobic pockets on a target protein. This approach is particularly relevant for inhibiting protein-protein interactions, a challenging class of drug targets.

In Biomaterials:

The self-assembly of peptides into well-ordered nanostructures is a burgeoning field in biomaterials science. The biphenyl group of L-beta-Me-4,4-Biphenylalanine can drive self-assembly through aromatic stacking interactions, leading to the formation of nanofibers, hydrogels, and other supramolecular structures. mdpi.com

Computational modeling can predict the self-assembly propensities of peptides containing this amino acid. By simulating the interactions between multiple peptide chains, researchers can design sequences that form specific and stable nanostructures for applications in tissue engineering, drug delivery, and biosensing. nih.gov

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful non-destructive technique for probing the molecular structure and intermolecular interactions of peptide-based systems.

FTIR spectroscopy is instrumental in determining the secondary structure of peptides and their derivatives by analyzing the characteristic vibrational frequencies of the amide bonds in the peptide backbone. The Amide I (1600–1700 cm⁻¹) and Amide II (1510–1580 cm⁻¹) bands are particularly sensitive to the conformational arrangement of the peptide chain. mdpi.com

In studies of self-assembling Fmoc-amino acid derivatives like Fmoc-diphenylalanine, the Amide I band is a key indicator of the formation of ordered secondary structures. mdpi.comnih.gov The self-assembly process is often driven by the formation of intermolecular hydrogen bonds, which create well-defined structures like β-sheets. An FTIR spectrum showing a strong absorption peak in the range of 1620–1640 cm⁻¹ is a hallmark of an anti-parallel β-sheet conformation. nih.gov This arrangement is stabilized by hydrogen bonds between the N-H and C=O groups of adjacent peptide backbones.

For Fmoc-L-beta-Me-4,4-Biphenylalanine, FTIR analysis would be crucial to confirm whether it self-assembles into similar β-sheet structures. The presence of the bulky biphenyl (B1667301) side chain and the additional β-methyl group could introduce steric hindrance, potentially altering the hydrogen bonding pattern and, consequently, the observed frequencies in the Amide I and II regions. Deconvolution of the Amide I band can provide quantitative estimates of the different secondary structure elements present. researchgate.net

Table 1: Characteristic FTIR Amide I Frequencies for Protein Secondary Structures
Secondary StructureCharacteristic Frequency Range (cm⁻¹)Vibrational Mode
α-Helix1650–1658C=O Stretch
β-Sheet1620–1640C=O Stretch
β-Turn1660–1685C=O Stretch
Random Coil1640–1650C=O Stretch

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to investigate the self-assembly of molecules, determine critical aggregation concentrations, and probe the microenvironment of assembled structures. The intrinsic fluorescence of the fluorenylmethoxycarbonyl (Fmoc) group makes this technique particularly suitable for studying Fmoc-derivatized compounds. researchgate.net

The self-assembly of Fmoc-amino acids is often driven by π-π stacking interactions between the aromatic fluorenyl groups. researchgate.net In dilute solutions, the Fmoc group exhibits fluorescence characteristic of its monomeric state. As the concentration increases and aggregation begins, the fluorenyl moieties come into close proximity, leading to the formation of excimers (excited-state dimers), which results in a red-shift (a shift to a longer wavelength) in the emission spectrum. researchgate.net Monitoring this spectral shift allows for the real-time tracking of the aggregation process.

The critical aggregation concentration (CAC), the concentration at which self-assembly into larger structures begins, can be determined using fluorescent probes like pyrene (B120774). researchgate.net Pyrene's fluorescence emission is highly sensitive to the polarity of its local environment. In an aqueous solution containing the monomeric peptide derivative, pyrene resides in a polar environment. As aggregates form, pyrene partitions into the newly formed hydrophobic cores of the assemblies. This change in the microenvironment alters the ratio of specific emission peaks (I₁/I₃) in the pyrene fluorescence spectrum. By plotting this ratio against the concentration of this compound, the CAC can be identified as the point where a sharp change in the slope occurs. researchgate.net The steric hindrance from the β-methyl group in the target molecule could potentially influence the CAC value compared to its non-methylated analogues.

Fluorescence spectroscopy provides deep insights into the specific molecular interactions that stabilize the assembled nanostructures. The characteristic fluorescence of the Fmoc group is a powerful intrinsic probe. The formation of Fmoc-Fmoc π-π stacking interactions is a primary driver for the self-assembly of many Fmoc-peptide derivatives and can be directly observed through changes in fluorescence emission. researchgate.netnih.gov

Table 2: Representative Fluorescence Properties for Fmoc-Amino Acid Self-Assembly
StateFluorescence EmitterTypical Excitation λ (nm)Typical Emission λ (nm)Observation
MonomerFmoc Group~290-300~320Characteristic monomer emission.
AggregateFmoc Excimer~290-300>330 (Red-shifted)Indicates π-π stacking of fluorenyl groups. researchgate.net
-Pyrene Probe~335373 (I₁), 384 (I₃)Ratio of I₁/I₃ decreases as probe enters hydrophobic aggregate core. researchgate.net

Mass Spectrometry (MS) in Peptide Analysis

Mass spectrometry is an indispensable analytical tool for the verification of molecular weight and the assessment of purity for synthesized peptides and their derivatives.

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for confirming the identity and purity of compounds like this compound. rsc.orgrsc.org The technique first employs high-performance liquid chromatography (HPLC) to separate the target molecule from any impurities, such as unreacted starting materials, by-products from the synthesis, or degradation products. wuxiapptec.com

Following separation, the eluent is directed into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source. ESI ionizes the molecules, allowing them to be analyzed by the mass detector. The resulting mass spectrum provides a precise mass-to-charge (m/z) ratio. For this compound, this allows for the unambiguous confirmation of its molecular weight, thereby verifying its identity. The HPLC chromatogram provides a quantitative measure of purity by comparing the peak area of the desired product to the areas of any impurity peaks. For applications in peptide synthesis, a purity of ≥95% is typically required.

Table 3: Chemical Identifiers for this compound
PropertyValue
Chemical FormulaC₃₁H₂₇NO₄
Molecular Weight477.55 g/mol
Expected [M+H]⁺ Ion478.56 m/z
Expected [M-H]⁻ Ion476.54 m/z
CAS NumberNot available

Advanced MS Techniques for Structural Characterization of Modified Peptides

The structural elucidation of a modified amino acid like this compound requires sophisticated mass spectrometry (MS) techniques capable of handling its complexity. The presence of the beta-methyl group, a post-translational modification (PTM) analog, and the large, hydrophobic biphenylalanine side chain necessitates high-resolution analysis to confirm its mass and pinpoint the location of modifications within a larger peptide sequence.

Advanced MS methods are crucial for distinguishing modified peptides from unmodified counterparts and identifying isobaric interferences, where different amino acid combinations result in the same mass. For methylated compounds, challenges include the potential for false positives and incorrect localization of the methyl group. nih.gov

A highly effective approach involves derivatization with a reporter group, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl), followed by Ultra-High-Performance Liquid Chromatography High-Resolution Mass Spectrometry (UHPLC-HRMS). This strategy has been successfully used for the sensitive detection of the neurotoxin β-N-methylamino-L-alanine (BMAA) and its isomers in complex samples. nih.gov The Fmoc group enhances chromatographic retention and ionization efficiency, while HRMS provides the mass accuracy needed to confirm the elemental composition. For this compound, this would involve precise mass measurement of the intact molecule and its fragments to verify the structure.

Tandem MS (MS/MS) is indispensable for sequencing and locating the modification. Fragmentation techniques like Collision-Induced Dissociation (CID) are commonly used, breaking the peptide backbone to produce b- and y-ions that reveal the amino acid sequence. youtube.com For a peptide containing beta-methylated biphenylalanine, the mass difference in the fragment ions would confirm the location of this specific residue. In cases where standard fragmentation is insufficient, electron-based methods like Electron Transfer Dissociation (ETD) can be employed, as they tend to preserve labile modifications on the peptide backbone.

Table 1: Representative Advanced MS Techniques for Modified Peptide Analysis

Technique Application Relevance for this compound Reference
UHPLC-HRMS High-resolution separation and accurate mass measurement of isomers and modified compounds. Provides precise mass data to confirm the molecular formula and aids in separating it from related impurities or isomers. nih.gov
Tandem MS (MS/MS) Structural elucidation by fragmenting precursor ions to determine sequence and modification sites. Confirms the amino acid sequence and pinpoints the location of the beta-methyl-biphenylalanine residue within a peptide. youtube.com
Fmoc-Cl Derivatization Chemical labeling to improve chromatographic and ionization properties before MS analysis. Enhances detection sensitivity and chromatographic separation for accurate quantification and identification. nih.gov

Other Advanced Characterization Methods for Supramolecular Assemblies

Fmoc-amino acids, particularly those with aromatic moieties, are well-known for their ability to self-assemble into supramolecular structures like nanofibers, ribbons, and hydrogels. manchester.ac.ukresearchgate.net The introduction of a methyl group and a large biphenyl side chain in this compound is expected to significantly influence these self-assembly properties.

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) for Morphological Analysis

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are essential imaging techniques for visualizing the morphology of self-assembled nanostructures at the nanoscale. These methods reveal the shape, size, and organization of the structures formed by molecules like this compound in solution or as part of a hydrogel network.

Studies on analogous compounds provide insight into the likely morphologies. For instance, research on Fmoc-dipeptides containing α-methyl-L-phenylalanine demonstrated that the introduction of a methyl group has a profound impact on the resulting nanostructure. scispace.com TEM analysis showed that while the parent Fmoc-diphenylalanine (Fmoc-FF) forms long, entangled nanofibers, the introduction of one or two α-methyl groups can alter the morphology to twisted or flat nanoribbons and even inhibit fibrillization entirely. scispace.com This effect is attributed to the steric hindrance imposed by the methyl group, which disrupts the packing and hydrogen bonding that drive fiber formation.

For this compound, the combination of the bulky biphenyl group, which promotes π-π stacking, and the beta-methyl group, which adds steric constraints, would likely lead to unique self-assembled architectures. researchgate.net TEM and AFM would be used to directly observe these structures, providing critical information on their width, length, and helicity, and how they entangle to form larger networks.

Table 2: Influence of Methylation on Nanostructure Morphology in an Analogous Fmoc-Dipeptide System

Compound Observed Morphology (TEM) Hydrogel Formation Reference
Fmoc-Phe-Phe Long, entangled nanofibers Yes (stable hydrogel) scispace.com
Fmoc-mPhe-Phe Twisted nanoribbons Yes (stable hydrogel) scispace.com
Fmoc-Phe-mPhe Flat nanoribbons Yes (unstable hydrogel) scispace.com
Fmoc-mPhe-mPhe Short, needle-like structures No scispace.com

(Note: mPhe refers to α-methyl-L-phenylalanine. This data illustrates the principle of how methylation can alter self-assembly, as would be investigated for this compound.)

Rheological Characterization of Hydrogels and Self-Assembled Materials

Rheology is the study of the flow and deformation of materials, and it is the primary method for quantifying the mechanical properties of hydrogels. For materials based on this compound, rheological measurements would determine if its self-assembled structures form a hydrogel and how strong that gel is.

The key parameters measured are the storage modulus (G'), which represents the elastic (solid-like) component of the material, and the loss modulus (G''), which represents the viscous (liquid-like) component. A material is considered a gel when G' is significantly greater than G'' and both are independent of frequency over a defined range. mdpi.comresearchgate.net

The mechanical strength of hydrogels from Fmoc-amino acids can vary by orders of magnitude depending on the molecular structure, concentration, and preparation method. rsc.org For example, modifying the phenyl ring on Fmoc-phenylalanine with different functional groups significantly alters the resulting hydrogel's stiffness. mdpi.com The study on α-methylated Fmoc-dipeptides also found a direct correlation between the ability to form extensive nanofiber networks and the ability to form a stable hydrogel. scispace.com Where methylation disrupted fiber formation, it also weakened or completely prevented gelation.

Therefore, rheological analysis of this compound would be critical to understanding how the beta-methyl and biphenyl groups collectively impact the intermolecular interactions that govern the formation and stability of a 3D hydrogel network. An oscillatory frequency sweep would be performed to measure G' and G'', providing a quantitative measure of the material's stiffness and viscoelasticity.

No Publicly Available Research Found for this compound

Following an extensive search of scientific literature and chemical databases, no specific information has been found for the chemical compound "this compound." This includes a lack of data regarding its synthesis, properties, or any research into its potential applications in drug discovery, biomaterials, or other fields.

The searches for this specific molecule, including variations in its nomenclature such as "Fmoc-L-β-methyl-4,4'-biphenylalanine," did not yield any relevant results. The information that was retrieved pertained to similar but structurally distinct compounds, including:

Fmoc-L-4,4'-Biphenylalanine: The non-beta-methylated parent compound.

Fmoc-L-beta-phenylalanine: A different amino acid with a beta-amino group.

Fmoc-4-methyl-L-phenylalanine: A phenylalanine derivative with a methyl group on the phenyl ring.

The absence of any published research or documentation for "this compound" suggests that it may be a novel compound that has not yet been synthesized or characterized, or that research on it is not publicly available.

Due to the lack of any scientific data, it is not possible to generate a factually accurate or informative article on "this compound" that adheres to the requested detailed outline.

However, a comprehensive article on the closely related and well-documented compound Fmoc-L-4,4'-Biphenylalanine could be generated, following the user's specified structure and content requirements. This would allow for a thorough exploration of a similar chemical entity within the requested scientific framework.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Fmoc-L-β-Me-4,4-Biphenylalanine, and how do reaction conditions influence yield?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, leveraging Fmoc chemistry for orthogonal protection. The β-methyl group introduces steric hindrance, necessitating extended coupling times (e.g., 2–4 hours) with activators like HOBt/DIC. Pre-activation of the amino acid in DMF improves incorporation efficiency. Post-synthesis, cleavage with TFA (95% v/v) containing scavengers (e.g., triisopropylsilane) minimizes side reactions .
  • Key Data : Purity ≥98% (HPLC) and FT-IR alignment with reference spectra are critical for validation .

Q. How should researchers address solubility challenges during purification of Fmoc-L-β-Me-4,4-Biphenylalanine?

  • Methodological Answer : The biphenyl moiety reduces aqueous solubility. Use gradient RP-HPLC with acetonitrile/water (0.1% TFA) for purification. Alternatively, dissolve crude product in DMSO and precipitate in cold diethyl ether to remove hydrophobic impurities. Lyophilization yields a stable powder .

Q. What analytical techniques are essential for confirming structural integrity and enantiomeric purity?

  • Methodological Answer :

  • HPLC : C18 columns with UV detection (260 nm) assess purity (>95% area).
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+: 463.53) .
  • Chiral Analysis : Use polysaccharide-derived CSP columns (e.g., Chiralpak IA) to resolve enantiomers, critical given the β-methyl group’s stereochemical impact .

Advanced Research Questions

Q. How can researchers optimize Fmoc deprotection in ionic liquids to enhance peptide synthesis efficiency?

  • Methodological Answer : Ionic liquids (e.g., [BMIM][BF₄]) enable milder Fmoc removal (20% piperidine in IL vs. DMF) at 25°C, reducing racemization. Monitor deprotection kinetics via UV absorbance (301 nm). Post-deprotection, extract the IL with ethyl acetate to recover the peptide .
  • Contradiction Note : While ionic liquids improve green chemistry metrics, residual ILs may interfere with MS analysis. Validate with LC-MS/MS to confirm no adduct formation .

Q. What strategies resolve discrepancies between NMR and HPLC data for stereochemical validation?

  • Case Study : If NMR indicates >95% purity but HPLC shows multiple peaks, consider:

  • Impurity Profiling : Use HR-MS to identify byproducts (e.g., diastereomers or oxidation products).
  • Dynamic NMR : Assess rotational barriers of the biphenyl group at variable temperatures to detect conformational isomers .
    • Data Reconciliation : Cross-validate with 2D-COSY and NOESY to assign stereochemistry unambiguously .

Q. How does the β-methyl group influence self-assembly in peptide hydrogels, and how can this be characterized?

  • Methodological Answer : The β-methyl group enhances hydrophobicity, promoting β-sheet formation. Use:

  • CD Spectroscopy : Monitor β-sheet signatures (e.g., minima at 218 nm).
  • TEM/SEM : Image fibrillar networks.
  • Rheology : Measure storage modulus (G’) to quantify mechanical strength. Contradictions in gelation kinetics (e.g., delayed onset) may arise from competing π-π stacking (biphenyl) vs. H-bonding interactions .

Q. What are the limitations of using Fmoc-L-β-Me-4,4-Biphenylalanine in mirror-image phage display for drug discovery?

  • Methodological Answer : The D-enantiomer (Fmoc-D-β-Me-4,4-Biphenylalanine) is required for mirror-image libraries but is synthetically challenging. Use enzymatic resolution with subtilisin or chiral auxiliaries (e.g., Evans oxazolidinones) to access D-forms. Validate binding specificity via SPR against target proteins .

Contradiction Analysis

Q. Why do some studies report conflicting HPLC purity levels for the same batch of Fmoc-L-β-Me-4,4-Biphenylalanine?

  • Resolution : Variability arises from:

  • Column Chemistry : C18 vs. phenyl-hexyl columns resolve different impurities.
  • Mobile Phase : TFA (0.1%) suppresses ionization of acidic byproducts, skewing UV-based quantitation. Use ELSD for neutral impurities .

Applications in Biomaterials

Q. How can this amino acid improve stability in enzyme-responsive drug delivery systems?

  • Methodological Answer : Incorporate into peptide sequences cleaved by tumor-specific proteases (e.g., MMP-9). The biphenyl group enhances serum stability (t½ >24 hours vs. 6 hours for Phe). Validate via fluorogenic assays and in vivo imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.